molecular formula C4H2BaF12N2O8S4 B8381047 Barium Bis-triflimide

Barium Bis-triflimide

Cat. No. B8381047
M. Wt: 699.6 g/mol
InChI Key: VJUKAFJLZPVWME-UHFFFAOYSA-N
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Patent
US06998497B2

Procedure details

1.0 g of Barium(II) carbonate was suspended in 50 mL of water, to which freshly prepared HNTf2 (2.8 g) was added and stirred at room temperature for 24 hours. The reaction mixture was filtered and the filtrate was concentrated on a rotary evaporator and dried under vacuum (1 mmHg) for 4 hours at 150° C. The unpurified barium(II) bis-triflimide was found to display some catalytic activity in Friedel-Crafts reactions, and was more active than the calcium and strontium analogues.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ba+2:5].[NH:6]([S:14]([C:17]([F:20])([F:19])[F:18])(=[O:16])=[O:15])[S:7]([C:10]([F:13])([F:12])[F:11])(=[O:9])=[O:8]>O>[NH:6]([S:7]([C:10]([F:13])([F:11])[F:12])(=[O:9])=[O:8])[S:14]([C:17]([F:20])([F:19])[F:18])(=[O:16])=[O:15].[NH:6]([S:7]([C:10]([F:13])([F:11])[F:12])(=[O:9])=[O:8])[S:14]([C:17]([F:20])([F:19])[F:18])(=[O:16])=[O:15].[Ba:5] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ba+2]
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried under vacuum (1 mmHg) for 4 hours at 150° C
Duration
4 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Ba]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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